N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yl group. Its structural uniqueness lies in the combination of a chlorinated pyrimidine ring and a pyrrolidine-sulfonamide scaffold, which may influence solubility, binding affinity, and metabolic stability compared to analogues.
Properties
IUPAC Name |
N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14(18(2,16)17)9-3-4-15(7-9)10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBAHNNMTUOACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Key Structural Differences:
Pyrimidine Substituents: Target Compound: 5-Chloro substituent at the pyrimidine 2-position. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Bromine at pyrimidine 5-position and morpholine substitution at 2-position; the sulfonamide is attached to a phenyl ring instead of pyrrolidine, increasing steric bulk . 1-(4-((6-(((5-Chloropyrimidin-2-yl)amino)methyl)... (): Chloropyrimidine linked via an aminomethyl group to a pyrimidine-ether scaffold, introducing additional flexibility .
Heterocyclic Core :
- The target compound uses pyrrolidine, while ’s analogue incorporates morpholine, which may enhance solubility due to its oxygen atom .
Sulfonamide Modifications :
Physicochemical and Commercial Comparisons
Commercial Availability:
- N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide () is commercially available from Life Chemicals, with pricing scaled by quantity (Table 1) .
Table 1: Pricing of N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (Life Chemicals, 2023)
| Quantity | Price (USD) |
|---|---|
| 100 mg | 372.0 |
| 50 mg | 240.0 |
| 10 mg | 118.5 |
The target compound’s absence from commercial catalogs in the provided evidence suggests it may be a novel or less explored analogue.
Data Tables
Research Findings
- Structural Insights: Chlorine’s electronegativity in the target compound may enhance binding to hydrophobic enzyme pockets compared to cyano or bromo substituents.
- Synthetic Challenges : High purity (95–98%) in compounds highlights achievable quality for such derivatives, though yields may vary with substituent complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
